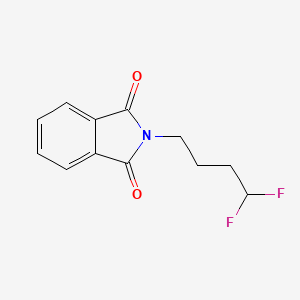

2-(4,4-Difluorobutyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,4-difluorobutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXXXZWMICKJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Fluorinated Organic Compounds in Modern Chemical Research

The introduction of fluorine into organic molecules is a powerful strategy for modulating their physical, chemical, and biological properties. This has made organofluorine chemistry an indispensable tool in drug discovery and materials science.

Impact of Fluorine Substitution on Molecular Properties and Reactivity

Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are profound. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at sites susceptible to oxidative metabolism can block this process, thereby increasing the molecule's half-life.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity (hydrophobicity), which can enhance its ability to permeate biological membranes. This effect is cumulative, with groups like trifluoromethyl (CF₃) having a significant impact.

Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby protons and decrease the basicity of adjacent functional groups, such as amines. This modulation of pKa can improve oral absorption and bioavailability.

Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions. This can lead to enhanced binding affinity and potency of a drug candidate.

Strategic Incorporation of Difluorinated Alkyl Chains in Synthetic Targets

The geminal difluoromethylene group (CF₂) is of particular interest as it serves as a bioisostere for ether oxygen atoms or carbonyl groups. Its incorporation into an alkyl chain, as seen in the 4,4-difluorobutyl group, imparts specific properties. The CF₂ group can influence the conformation of the alkyl chain and modulate the electronic properties of the molecule without adding significant steric bulk.

The synthesis of molecules containing difluoroalkyl groups is an active area of research. Methods often involve the use of specialized fluorinating agents or the construction of the molecule using fluorinated building blocks. The development of multicomponent reactions and photocatalytic strategies has provided new pathways to access structurally diverse difluorinated compounds.

Overview of Research Trajectories for 2 4,4 Difluorobutyl Isoindoline 1,3 Dione

Identification of this compound as a Research Chemical

This compound is classified as a research chemical, a designation indicating its primary use in laboratory settings for scientific investigation. Its commercial availability through chemical suppliers underscores its role in enabling further research endeavors. While specific, in-depth studies focusing exclusively on this compound are not extensively documented in publicly available literature, its presence in chemical catalogs suggests its utility as a building block or intermediate in the synthesis of more complex molecules, or as a compound for screening in various assays.

The fundamental properties of this compound are summarized in the table below, providing a concise overview of its chemical identity.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₁F₂NO₂ |

| Molecular Weight | 239.22 g/mol |

| CAS Number | 1401543-33-7 |

The data in this table is compiled from publicly available chemical databases.

Positioning of the Compound within N-Substituted Isoindoline-1,3-dione Chemistry

The chemical character and potential applications of this compound are best understood by examining the broader class of N-substituted isoindoline-1,3-diones to which it belongs. This family of compounds, also known as N-substituted phthalimides, is a cornerstone in medicinal chemistry and materials science due to the versatile reactivity of the phthalimide group.

The synthesis of N-substituted isoindoline-1,3-diones is typically achieved through the condensation of phthalic anhydride (B1165640) with a primary amine, in this case, 4,4-difluorobutan-1-amine. The reaction is generally robust and allows for the introduction of a wide variety of substituents on the nitrogen atom, thereby enabling the systematic modification of the compound's physicochemical properties.

The isoindoline-1,3-dione moiety itself is a privileged scaffold in drug discovery, having been identified in molecules with a wide array of biological activities. Research on this class of compounds has revealed their potential as:

Anti-inflammatory agents mdpi.comneliti.com

Anticancer agents nih.gov

Analgesics mdpi.comresearchgate.net

Anticonvulsants mdpi.com

Inhibitors of acetylcholinesterase (AChE) nih.gov

The biological activity of these compounds is often attributed to the ability of the planar phthalimide ring to interact with biological macromolecules. The nature of the N-substituent plays a crucial role in determining the specific activity and potency. In the case of this compound, the difluorobutyl chain introduces a fluorinated alkyl group, which can significantly influence properties such as lipophilicity and metabolic stability, making it an interesting candidate for further investigation in medicinal chemistry.

The characterization of N-substituted isoindoline-1,3-diones relies on standard analytical techniques in organic chemistry.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons of the phthalimide group and the aliphatic protons of the N-butyl chain. |

| ¹³C NMR Spectroscopy | Resonances for the carbonyl carbons of the imide, the aromatic carbons, and the carbons of the butyl substituent. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) groups of the imide functionality. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

This table represents generalized expected data for N-substituted isoindoline-1,3-diones and is not specific to experimentally obtained data for this compound.

Precursor Chemistry for Isoindoline-1,3-dione Core Construction

The isoindoline-1,3-dione scaffold, commonly known as the phthalimide group, is a crucial component of the target molecule. Its synthesis has been extensively studied, with several precursors and methodologies available to chemists.

Phthalic Anhydride as a Fundamental Building Block

The most prevalent and economically viable method for the synthesis of the isoindoline-1,3-dione core is the condensation reaction of phthalic anhydride with a primary amine. organic-chemistry.orgyoutube.com This reaction, which forms the basis of many synthetic routes, proceeds through a two-step mechanism. Initially, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a phthalamic acid intermediate. Subsequent heating promotes intramolecular cyclization via dehydration, yielding the stable five-membered imide ring. youtube.com

The reaction conditions can be varied to optimize yield and purity. Traditional methods often involve heating the reactants in a solvent such as glacial acetic acid. neliti.com To enhance reaction rates and align with the principles of green chemistry, solvent-free conditions and microwave irradiation have been successfully employed. researchgate.netnih.gov For instance, the reaction can be carried out by simply heating a mixture of phthalic anhydride and an amine, which melts to form a homogeneous solution and then solidifies as the product is formed. chemicalbook.com

Table 1: Comparison of Synthetic Methods for Isoindoline-1,3-dione from Phthalic Anhydride This table is interactive. You can sort and filter the data.

| Method | Solvent | Catalyst/Promoter | Temperature | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional Heating | Glacial Acetic Acid | None | Reflux | Several hours | Well-established, simple setup | Long reaction times, use of corrosive solvent |

| Microwave Irradiation | Solvent-free or high-boiling solvent | Silica (B1680970) gel (optional) | High | Minutes | Rapid synthesis, often higher yields, green chemistry | Requires specialized equipment |

| Solvent-free Heating | None | None | 150-200 °C | 15-20 min | Green chemistry, simple work-up | Potential for side reactions at high temperatures |

| High-Pressure H₂O/EtOH | H₂O/EtOH mixture | None | High | Varies | Clean method, crystalline product | Requires high-pressure apparatus |

Alternative and Emerging Precursors for Isoindoline-1,3-dione Ring Formation

While phthalic anhydride remains the workhorse for phthalimide synthesis, researchers have explored alternative precursors and methodologies to access this important scaffold, particularly for creating more complex or substituted analogues.

One alternative approach starts from o-phthalic acids, which can be condensed with amines, often with the aid of a catalyst to facilitate the dehydration step. researchgate.net Another innovative method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene (B151609), which provides a route to N-substituted phthalimides. researchgate.net

More recent and advanced strategies include transition-metal-catalyzed reactions. For example, a palladium-catalyzed [4+1] cycloaddition reaction has been developed for the synthesis of N-substituted phthalimides. cmu.edu In this approach, difluorocarbene acts as a carbonyl source. Another emerging strategy is the metal-free denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, which serves as a precursor to the isoindoline-1,3-dione ring. acs.org

Introduction of the 4,4-Difluorobutyl Moiety

The incorporation of the 4,4-difluorobutyl group is a critical step in the synthesis of the target molecule. The presence of the gem-difluoro group can significantly alter the physicochemical and biological properties of the molecule.

Strategies for Incorporating Fluorinated Alkyl Chains

The introduction of fluorinated alkyl chains into organic molecules can be achieved through various synthetic strategies. A common method for attaching an alkyl chain to the nitrogen of an isoindoline-1,3-dione is the Gabriel synthesis. libretexts.orgbyjus.com This reaction involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide. organic-chemistry.org In the context of synthesizing this compound, this would entail the use of a 4,4-difluorobutyl halide, such as 1-bromo-4,4-difluorobutane. The synthesis of such fluorinated building blocks can be challenging and often requires specialized fluorination techniques. For instance, 1-bromo-4-fluorobutane (B1265377) can be synthesized from 1,4-dibromobutane (B41627) using a fluoride (B91410) source like potassium fluoride. ontosight.ai

Another powerful method for the N-alkylation of phthalimides is the Mitsunobu reaction. researchgate.net This reaction allows for the direct coupling of phthalimide with a primary or secondary alcohol, in this case, 4,4-difluorobutan-1-ol, in the presence of a phosphine (B1218219) and an azodicarboxylate. organic-chemistry.org The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center. researchgate.net

Hydrodifluoromethylation Techniques for Alkene Functionalization

Modern synthetic chemistry has seen the development of powerful techniques for the direct introduction of fluorinated motifs. Hydrodifluoromethylation of alkenes has emerged as a valuable tool for creating C-CF₂H bonds. researchgate.netrhhz.netnih.gov These methods often rely on the generation of a difluoromethyl radical (•CF₂H), which then adds across a carbon-carbon double bond.

Several reagents and catalytic systems have been developed for this purpose. For example, difluoroacetic acid can serve as a source of the •CF₂H radical in the presence of an oxidant and often under visible-light photoredox catalysis. researchgate.netnih.gov Other precursors for the difluoromethyl radical include bromodifluoromethylphosphonium bromide and difluoromethyltriphenylphosphonium iodide salt, which can be activated by visible light. rhhz.netnih.gov These reactions are typically characterized by their mild conditions and high functional group tolerance. nih.gov To synthesize the 4,4-difluorobutyl moiety, one could envision the hydrodifluoromethylation of a suitable four-carbon alkene precursor.

General N-Alkylation and Acylation Methods for Isoindoline-1,3-dione Derivatization

The derivatization of the isoindoline-1,3-dione core at the nitrogen atom is a fundamental transformation in the synthesis of a vast array of compounds.

N-Alkylation: As previously mentioned, the Gabriel synthesis and the Mitsunobu reaction are cornerstone methods for the N-alkylation of phthalimides. organic-chemistry.org The Gabriel synthesis typically employs a strong base, such as potassium carbonate or potassium hydroxide (B78521), to deprotonate the phthalimide, generating a nucleophilic phthalimide anion that reacts with an alkyl halide. libretexts.orgiu.edu The reaction can be performed under solvent-free conditions or in various solvents, including dimethylformamide (DMF) and ionic liquids, to facilitate the reaction. iu.eduorganic-chemistry.org Phase-transfer catalysts can also be employed to enhance the reaction rate. nih.gov

N-Acylation: While the focus of this article is on an N-alkylated derivative, it is pertinent to mention the general methods for N-acylation of the isoindoline-1,3-dione nitrogen. Acylation can be achieved by reacting the phthalimide with an acyl chloride or an acid anhydride in the presence of a base. More sophisticated methods involve the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT), to facilitate the formation of an amide bond between the phthalimide nitrogen and a carboxylic acid. nih.gov

Table 2: Key Reagents in the Synthesis of this compound and its Analogues

| Reagent Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Phthalic Anhydride | C₈H₄O₃ | Precursor for the isoindoline-1,3-dione core |

| o-Phthalic Acid | C₈H₆O₄ | Alternative precursor for the isoindoline-1,3-dione core |

| 1-Bromo-4,4-difluorobutane | C₄H₇BrF₂ | Alkylating agent for introducing the 4,4-difluorobutyl moiety (Gabriel synthesis) |

| 4,4-Difluorobutan-1-ol | C₄H₈F₂O | Precursor for the 4,4-difluorobutyl moiety (Mitsunobu reaction) |

| Potassium Phthalimide | C₈H₄KNO₂ | Nucleophile in the Gabriel synthesis |

| Triphenylphosphine | C₁₈H₁₅P | Reagent in the Mitsunobu reaction |

| Diethyl azodicarboxylate (DEAD) | C₆H₁₀N₂O₄ | Reagent in the Mitsunobu reaction |

| Difluoroacetic Acid | C₂H₂F₂O₂ | Precursor for the difluoromethyl radical in hydrodifluoromethylation reactions |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | Coupling agent for N-acylation |

Condensation Reactions with Amino-Containing Compounds

The most direct and widely employed method for synthesizing N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride and a primary amine. mdpi.comresearchgate.net This reaction typically proceeds by heating the reactants, often in a solvent like glacial acetic acid or toluene, to facilitate the dehydration and subsequent ring closure to form the imide. mdpi.com

The general mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of the phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization via dehydration yields the final isoindoline-1,3-dione product. For the synthesis of this compound, this would involve the reaction of phthalic anhydride with 4,4-difluorobutan-1-amine.

A variety of amino-containing compounds have been successfully condensed with phthalic anhydride to create a diverse library of derivatives. researchgate.net For instance, reactions with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide (B147627) in refluxing glacial acetic acid have been used to produce novel N-substituted isoindoline-1,3-diones. mdpi.com Similarly, the reaction of phthalic anhydride with N-arylbenzenecarboximidamides in refluxing benzene has been shown to yield the corresponding isoindoline-1,3-dione derivatives in high yields (over 75%). mdpi.com

| Amine Reactant | Solvent | Conditions | Product Type | Reference |

| Primary Amines | Glacial Acetic Acid | Reflux | N-Alkyl/Aryl-isoindoline-1,3-dione | mdpi.commdpi.com |

| N-Arylbenzenecarboximidamides | Benzene | Reflux | 2-(Imino(phenyl)methyl)isoindoline-1,3-dione | mdpi.com |

| 2-Hydrazinyl-2-oxo-N-phenylacetamide | Glacial Acetic Acid | Reflux | N-(2-Oxo-2-(phenylamino)ethyl)carbamoyl derivatives | gsconlinepress.com |

| Aminoacetylenic compounds | N/A | N/A | Aminoacetylenic isoindoline-1,3-dione derivatives | researchgate.net |

Reactions Involving N-Hydroxymethylphthalimide

N-Hydroxymethylphthalimide serves as a valuable intermediate for the synthesis of various N-substituted isoindoline-1,3-dione derivatives. This approach is particularly useful for introducing moieties that might not be stable under the conditions of direct condensation with phthalic anhydride.

A key synthetic application of N-hydroxymethylphthalimide involves its condensation with other nucleophilic compounds. For example, a series of phthalimide derivatives have been synthesized by reacting N-hydroxymethylphthalimide with substituted 3-aryl-4-amino-5-mercapto-1,2,4-triazoles. neliti.com This reaction is typically carried out by refluxing an equimolar mixture of the reactants in methanol (B129727) with a few drops of a base like triethylamine (B128534) to facilitate the condensation. neliti.com This method provides a pathway to complex heterocyclic systems linked to the isoindoline-1,3-dione core. neliti.com N-hydroxymethylphthalimide itself is synthesized from phthalic anhydride and formaldehyde. chemsrc.com

| Reactant for N-Hydroxymethylphthalimide | Solvent | Catalyst/Conditions | Product Type | Reference |

| 3-Aryl-4-amino-5-mercapto-1,2,4-triazole | Methanol | Triethylamine, Reflux | 2-(((Substituted-triazol-yl)amino)methyl)isoindoline-1,3-dione | neliti.com |

| Glycals (e.g., 3,4,6-Tri-O-acetyl-D-galactal) | N/A | Boron trifluoride etherate | N-Phthalimidomethyl glycosides | chemsrc.com |

Multicomponent Reaction Approaches to Isoindoline-1,3-dione Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. researchgate.netbas.bg

One-Pot Synthetic Routes for Isoindoline-1,3-dione Derivatives

One-pot syntheses are highly desirable as they reduce the need for intermediate isolation and purification steps, thereby saving time, reagents, and minimizing waste. Several one-pot, multicomponent strategies have been developed for the construction of the isoindoline-1,3-dione scaffold and its derivatives.

One such approach involves a three-component reaction for the synthesis of thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net This method provides good to excellent yields and features a simple workup procedure. Another example is the one-pot synthesis of polycyclic isoindolines, where in situ-generated nucleophilic isoindoles are converted to electrophilic isoindoliums, which then undergo a Pictet-Spengler-type cyclization. nih.gov This strategy showcases the versatility of one-pot reactions in constructing complex fused-ring systems. nih.gov Furthermore, the synthesis of triazolobenzodiazepines has been achieved through a one-pot process involving an initial cycloaddition followed by post-condensation reactions. beilstein-journals.org

| Reaction Type | Reactants | Key Features | Product Class | Reference |

| Three-Component Reaction | Various | Acetic acid catalyst, ethanol medium, easy workup | Thioalkylated benzimidazole-based isoindoline-1,3-diones | researchgate.net |

| Isoindole Umpolung | 2-Bromomethyl benzaldehyde, Tryptamine, Triethylamine, TFA | In situ generation of electrophilic isoindoliums, Pictet-Spengler cyclization | Polycyclic isoindolines | nih.gov |

| [3+2] Cycloaddition/Post-Condensation | 2-Azidobenzaldehydes, α-Amino acids, Maleimides | Sequential Staudinger/aza-Wittig reaction | Triazolobenzodiazepines | beilstein-journals.org |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has been increasingly adopted as a non-conventional energy source in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. bas.bg The synthesis of isoindoline-1,3-dione derivatives is no exception, with several microwave-assisted protocols being reported.

For instance, the synthesis of 4,6-disubstituted isoindoline-1,3-diones has been accomplished through microwave-assisted Diels-Alder reactions of 3-substituted chromones with various maleimides. researchgate.net This method allows for the construction of the substituted isoindoline (B1297411) core in moderate yields. researchgate.net Another efficient and green microwave-assisted method has been developed for synthesizing novel isoindolinone derivatives via a one-pot, three-component cascade reaction of β-ketocarboxylic acids, primary amines, and 2-carboxybenzaldehyde (B143210) in water. uobasrah.edu.iqresearchgate.net This protocol highlights the synergy between multicomponent reactions and microwave heating, offering an environmentally friendly approach. uobasrah.edu.iqresearchgate.net The use of microwave heating in conjunction with a nanoporous catalyst has also been shown to be an efficient strategy for synthesizing oxindole (B195798) derivatives, which are structurally related to the isoindoline scaffold. bas.bg

Green Chemistry Principles in the Synthesis of Isoindoline-1,3-dione Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of isoindoline-1,3-dione derivatives.

Solventless Reaction Conditions

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Performing reactions under solventless conditions is an effective way to achieve this goal.

A green and effective synthesis of isoindoline-1,3-diones has been developed using simple heating of the reactants, such as phenylethylamine and phthalic anhydride, in the absence of a solvent. researchgate.net This method is described as a relatively quick, solventless reaction. researchgate.net This approach involves mixing the solid reactants and heating them until a melt is formed, leading to the formation of the desired product. researchgate.net For example, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was synthesized by mixing phthalic anhydride and 2-(3,4-dimethoxyphenyl)ethylamine and heating the mixture to 150-200 °C for 15-20 minutes. researchgate.net Similarly, new chalcone (B49325) derivatives have been prepared by grinding reactants together in the presence of sodium hydroxide without using any solvent. ekb.eg These solvent-free methods not only reduce environmental impact but can also simplify the workup procedure and, in some cases, lead to higher yields and shorter reaction times. researchgate.net

Sustainable Synthetic Practices for Reduced Environmental Impact

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of isoindoline-1,3-dione derivatives to minimize environmental impact. Traditional methods often involve high temperatures and hazardous solvents. researchgate.netyoutube.com Modern approaches, however, are geared towards milder reaction conditions, the use of environmentally benign solvents, and the development of catalytic systems that enhance efficiency and reduce waste. nih.gov

One of the most established methods for the synthesis of N-substituted phthalimides is the Gabriel synthesis, which typically involves the reaction of potassium phthalimide with an alkyl halide. masterorganicchemistry.combyjus.com To align this classical reaction with green chemistry principles, researchers have explored solventless, or "neat," reaction conditions. For instance, a green and effective synthesis of isoindoline-1,3-diones can be achieved through a simple and relatively quick solventless reaction involving the direct heating of phthalic anhydride with a primary amine. researchgate.netresearchgate.net This method eliminates the need for potentially harmful solvents, reduces energy consumption, and simplifies product isolation.

Another sustainable approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. rsc.org Ultrasound-promoted synthesis in aqueous media has also emerged as a green technique, often leading to shorter reaction times and higher yields. rsc.org Furthermore, the development of reusable catalysts, such as silica-supported niobium, allows for the synthesis of isoindoline-1,3-diones under reflux in greener solvent systems like isopropanol (B130326) and water mixtures. researchgate.netresearchgate.net These catalytic methods not only reduce the environmental footprint but also offer moderate to excellent yields of the desired products. researchgate.netresearchgate.net

The table below summarizes various sustainable synthetic methods applicable to the synthesis of isoindoline-1,3-dione derivatives.

| Sustainable Method | Key Features | Advantages | Potential Application to this compound |

| Solventless Reaction | Direct heating of phthalic anhydride and an amine. researchgate.net | Eliminates solvent waste, reduces energy consumption, simplifies purification. researchgate.netresearchgate.net | Reaction of phthalic anhydride with 4,4-difluorobutylamine under neat conditions. |

| Aqueous Media Synthesis | Utilizes water as the reaction solvent. rsc.org | Non-toxic, non-flammable, and environmentally benign. rsc.org | Gabriel synthesis using potassium phthalimide and a 4,4-difluorobutyl halide in water. |

| Catalytic Synthesis | Employs reusable catalysts like SiO2-tpy-Nb. researchgate.net | High efficiency, catalyst can be recovered and reused, milder reaction conditions. researchgate.netresearchgate.net | Catalytic condensation of phthalic acid or anhydride with 4,4-difluorobutylamine. |

| Ultrasound-Promoted Synthesis | Uses ultrasonic irradiation to accelerate the reaction. rsc.org | Shorter reaction times, improved yields, and energy efficiency. rsc.org | Ultrasound-assisted reaction of potassium phthalimide with a 4,4-difluorobutyl halide. |

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound is crucial for understanding structure-activity relationships (SAR) and for the development of compounds with tailored properties. nih.govnih.govmdpi.com Modifications can be systematically introduced at two primary locations: the isoindoline-1,3-dione core and the N-substituent.

Systematic structural variations are a cornerstone of medicinal chemistry, allowing researchers to probe the effects of different functional groups on the biological activity of a lead compound. For isoindoline-1,3-dione derivatives, this can involve the introduction of various substituents onto the aromatic ring of the phthalimide moiety.

The following table illustrates potential systematic structural variations on the isoindoline-1,3-dione core for analogues of this compound.

| Starting Material | N-Substituent Precursor | Resulting Analogue Structure | Rationale for Variation |

| 3-Nitrophthalic anhydride | 4,4-Difluorobutylamine | 2-(4,4-Difluorobutyl)-4-nitroisoindoline-1,3-dione | Introduction of an electron-withdrawing group to modulate electronic properties. |

| 4,5-Dichlorophthalic anhydride | 4,4-Difluorobutylamine | 5,6-Dichloro-2-(4,4-difluorobutyl)isoindoline-1,3-dione | Introduction of halogen atoms to potentially enhance lipophilicity and binding interactions. |

| 4-Methylphthalic anhydride | 4,4-Difluorobutylamine | 5-Methyl-2-(4,4-difluorobutyl)isoindoline-1,3-dione | Introduction of an electron-donating group to alter electronic character. |

| Phthalic anhydride | 4,4-Difluorobutylamine | This compound | Unsubstituted parent compound for baseline comparison. |

Beyond systematic variations, the exploration of a wide diversity of substituents on both the isoindoline-1,3-dione core and the N-substituent is essential for comprehensive drug discovery programs. The inherent reactivity of the phthalimide scaffold allows for a broad range of chemical modifications.

For the isoindoline-1,3-dione core, a variety of substituted phthalic anhydrides can be used as starting materials. These can include anhydrides bearing nitro, amino, hydroxyl, and other functional groups, which can then be further modified. For example, a nitro-substituted phthalimide can be reduced to the corresponding amine, which can then be acylated or alkylated to introduce further diversity. acs.org

The N-substituent offers another key point for diversification. While this article focuses on the 2-(4,4-difluorobutyl) moiety, the general synthetic strategies can be applied to a vast array of primary amines or alkyl halides to generate a library of analogues. This allows for the exploration of different chain lengths, branching, and the introduction of various functional groups on the N-substituent. For instance, analogues with different fluorination patterns on the butyl chain or the introduction of other functional groups like hydroxyl or azide (B81097) can be synthesized to probe their influence on the compound's properties.

The table below provides examples of diverse substituents that can be explored on both the isoindoline-1,3-dione core and the N-substituent.

| Core Substituent (at positions 4 or 5) | N-Substituent | Synthetic Approach | Potential Research Focus |

| -NO2 | -(CH2)4F2 | Reaction of 3-nitrophthalic anhydride with 4,4-difluorobutylamine. | Exploring the impact of a strong electron-withdrawing group. |

| -NH2 | -(CH2)4F2 | Reduction of the corresponding nitro-substituted phthalimide. | Introducing a basic and nucleophilic center for further derivatization. |

| -Cl | -(CH2)4F2 | Reaction of 4-chlorophthalic anhydride with 4,4-difluorobutylamine. | Investigating the role of halogen bonding and lipophilicity. |

| -OCH3 | -(CH2)4F2 | Reaction of 4-methoxyphthalic anhydride with 4,4-difluorobutylamine. | Studying the effect of an electron-donating group. |

| -H | -(CH2)3CHF2 | Gabriel synthesis with 1-bromo-3,3-difluorobutane. | Assessing the impact of the position of the difluoro group on the alkyl chain. |

| -H | -(CH2)4OH | Reaction of phthalic anhydride with 4-aminobutanol. | Introducing a hydrogen-bond donor to modulate solubility and target interactions. |

Based on the comprehensive search conducted, there is insufficient specific data available in the provided results to generate a detailed scientific article on "this compound" that strictly adheres to the requested outline. The search results provide general information on the synthesis, reactivity, and biological evaluation of the broader class of isoindoline-1,3-dione derivatives, but they lack the specific mechanistic investigations, transition state analyses, and kinetic studies for the exact compound "this compound."

Therefore, it is not possible to generate the requested article while complying with the strict instructions to focus solely on the specified compound and the provided outline without fabricating information.

Catalytic Effects on Reaction Mechanisms and Selectivity

Catalysis offers a powerful tool to influence the rate, selectivity, and mechanism of chemical reactions involving the isoindoline-1,3-dione scaffold. The synthesis of N-substituted phthalimides, such as this compound, typically proceeds via the Gabriel synthesis, which is itself a catalyzed reaction. byjus.com Various catalysts, ranging from simple bases to complex transition metal systems, can dramatically alter the reaction pathway and product distribution.

The archetypal Gabriel synthesis employs a strong base, such as potassium hydroxide (KOH), to deprotonate the phthalimide. libretexts.org This acid-base reaction generates a highly nucleophilic imide ion. byjus.com The phthalimide anion then attacks an alkyl halide, like a 4,4-difluorobutyl halide, in a classical bimolecular nucleophilic substitution (SN2) reaction to form the N-alkylated product. libretexts.org In this mechanism, the base is catalytic in nature as it is regenerated during the workup phase. The selectivity for primary amines is a key advantage of this method, as the bulky phthalimide group prevents over-alkylation, a common issue with direct alkylation of ammonia. byjus.com

In recent years, ionic liquids (ILs) have emerged as effective catalysts and reaction media for the N-alkylation of phthalimide, often enabling solvent-free conditions. organic-chemistry.orgresearchgate.net Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), have demonstrated high catalytic activity. colab.ws The mechanism in ionic liquids is believed to involve the IL acting as both a base to deprotonate the phthalimide and a medium that enhances the nucleophilicity of the resulting anion. This approach offers milder reaction conditions, higher yields, and shorter reaction times compared to traditional methods. organic-chemistry.org

| Catalyst System | Alkyl Halide | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KOH / [bmim]BF₄ | n-Butyl bromide | 70°C, 2h | 96 | organic-chemistry.org |

| KOH / [bmim]PF₆ | n-Butyl bromide | 70°C, 2h | 94 | organic-chemistry.org |

| [Bmim]OH (catalyst) | n-Butyl bromide | Solvent-free, 80°C, 1h | 98 | researchgate.net |

| Sulphamic Acid (10 mol%) | Aniline* | Acetic Acid, 110°C, 35 min | 98 | derpharmachemica.com |

| CuBr (40 mol%) / P(OEt)₃ | Benzene** | 100°C, 12h | 78 | nih.gov |

*Reaction with phthalic anhydride to form N-phenyl phthalimide.

**Direct C-H amination of benzene with N-hydroxyphthalimide.

Transition metal catalysts can fundamentally change the reaction mechanism from a nucleophilic substitution to a radical pathway. For instance, the use of cuprous bromide (CuBr) can catalyze the direct C-H amination of arenes using N-hydroxyphthalimide as an amidyl radical precursor. nih.govbeilstein-journals.org The proposed mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to an N-hydroxyphthalimide derivative, leading to the homolytic cleavage of the N-O bond and the formation of a nitrogen-centered phthalimidyl radical. beilstein-journals.org This radical then attacks the aromatic ring, and subsequent oxidation and deprotonation yield the N-aryl phthalimide. This catalytic cycle alters the selectivity, favoring ortho- and para- substitution on electron-rich arenes and meta- substitution on electron-poor arenes. beilstein-journals.org Similarly, copper catalysts like nano-Cu₂O and CuO₂ have been used to construct N-substituted phthalimides from various starting materials, proceeding through mechanisms involving C-C bond cleavage and C-N bond formation. rsc.org

Heterogeneous catalysts, such as polymer-supported palladium-N-heterocyclic carbenes, have also been developed. These catalysts facilitate the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines under carbon monoxide pressure. rsc.org The key mechanistic steps involve oxidative addition, carbonylation, and reductive elimination, with the catalyst being easily recoverable and reusable. rsc.org

Surface-Assisted Reaction Mechanisms in Isoindoline-1,3-dione Synthesis

Surface-assisted reactions, often conducted under solvent-free conditions, represent a green and efficient alternative for the synthesis of isoindoline-1,3-diones. These mechanisms rely on the reaction occurring at the interface of solid reactants or on the surface of a solid catalyst or support.

Mechanochemical methods, such as ball milling, epitomize surface-assisted synthesis. The N-alkylation of imides has been successfully achieved under solvent-free milling conditions. researchgate.netresearchgate.net In this process, mechanical energy facilitates the reaction between solid phthalimide (or its potassium salt) and an alkyl halide. The mechanism involves the creation of fresh, highly reactive surfaces on the solid particles, allowing for intimate contact and reaction without the need for a solvent. The solid-state reaction proceeds directly on the particle surfaces, often with enhanced reaction rates and high yields. researchgate.net

Microwave-assisted solvent-free synthesis is another powerful technique that often involves surface-assisted mechanisms. researchgate.net While a direct example for this compound is not detailed, the principle is widely applicable. In this method, reactants are often adsorbed onto a solid support, such as alumina (B75360) or silica. technologynetworks.com The solid support provides a surface for the reaction to occur and can also act as a catalyst. Microwave irradiation rapidly and efficiently heats the reactants on the support surface, accelerating the reaction. The mechanism is believed to involve the formation of "hot spots" on the catalyst surface, leading to localized high temperatures that drive the reaction forward much faster than conventional heating.

The use of solid-supported reagents also points to a surface-mediated mechanism. For example, bases like potassium fluoride or cesium fluoride supported on alumina (KF/Al₂O₃) or Celite (CsF-Celite) are effective for the N-alkylation of phthalimide. researchgate.net In this heterogeneous system, the phthalimide and alkyl halide adsorb onto the surface of the solid support. The supported base then deprotonates the phthalimide on the surface, and the subsequent SN2 reaction occurs in this constrained, solvent-free environment. The large surface area and the specific interactions with the support can enhance the reactivity and influence the outcome of the reaction.

Solvent-free reactions catalyzed by ionic liquids can also be considered a form of surface-assisted reaction. researchgate.net Although ionic liquids are liquid, in a solvent-free system, the reaction occurs within the bulk of the ionic liquid, which provides a unique, highly polar environment that acts as both catalyst and solvent. The organized, charged nature of the ionic liquid can be seen as creating a "pseudo-surface" that facilitates the interaction between the reactants. organic-chemistry.orgresearchgate.net

| Method | Energy Input | Key Mechanistic Feature | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Mechanochemistry (Ball Milling) | Mechanical | Reaction on fresh solid surfaces | Solvent-free, room temperature | High efficiency, green, simple | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Localized heating on solid support | Solvent-free, solid support (e.g., Alumina) | Rapid reaction rates, high yields | researchgate.nettechnologynetworks.com |

| Solid-Supported Reagents | Thermal | Reaction on the surface of a heterogeneous catalyst/support | KF/Al₂O₃ or CsF-Celite, solvent-free | Easy workup, reusable support | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 4,4 Difluorobutyl Isoindoline 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides information about the local magnetic fields around atomic nuclei. By analyzing the NMR spectra, it is possible to deduce the structure of a molecule. For 2-(4,4-Difluorobutyl)isoindoline-1,3-dione, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular architecture.

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phthalimide (B116566) ring and the aliphatic protons of the difluorobutyl chain.

The aromatic protons of the isoindoline-1,3-dione moiety typically appear as a multiplet in the downfield region of the spectrum, generally between δ 7.7 and 7.9 ppm. This multiplet arises from the coupling between the chemically similar but magnetically non-equivalent protons on the benzene (B151609) ring.

The protons of the butyl chain will exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group attached directly to the nitrogen atom of the phthalimide (N-CH₂) is expected to resonate as a triplet. The adjacent methylene group (-CH₂-) would likely appear as a multiplet due to coupling with both the neighboring methylene and the difluoromethylene protons. The protons on the carbon adjacent to the difluorinated carbon (-CH₂-CF₂) will also present as a multiplet, with its signal influenced by the strong electron-withdrawing effect of the fluorine atoms. The terminal proton on the difluorobutyl group (CHF₂) would appear as a triplet of triplets due to coupling with the adjacent methylene group and the two fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.90 - 7.70 | m |

| N-CH₂ | ~3.80 | t |

| N-CH₂-CH₂ | ~1.95 | m |

| CH₂-CHF₂ | ~2.15 | m |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are anticipated for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons of the butyl chain.

The two equivalent carbonyl carbons of the phthalimide ring are expected to appear significantly downfield, typically around δ 168 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The aromatic carbons of the isoindoline-1,3-dione ring will produce signals in the aromatic region of the spectrum. The quaternary carbons to which the carbonyl groups are attached are expected around δ 132 ppm, while the other aromatic carbons will resonate at approximately δ 123 and 134 ppm.

The aliphatic carbons of the difluorobutyl chain will have characteristic chemical shifts. The carbon atom directly bonded to the two fluorine atoms (CHF₂) will exhibit a triplet in the proton-coupled ¹³C NMR spectrum due to one-bond carbon-fluorine coupling, with a chemical shift significantly influenced by the electronegative fluorine atoms. The other methylene carbons of the butyl chain will appear at progressively upfield chemical shifts as their distance from the electronegative phthalimide and difluoro groups increases.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168.0 |

| Aromatic C (quaternary) | ~132.0 |

| Aromatic CH | ~123.0, ~134.0 |

| N-CH₂ | ~37.5 |

| N-CH₂-CH₂ | ~25.0 |

| CH₂-CHF₂ | ~30.0 (t) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. (t) indicates a triplet due to C-F coupling.

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms. This signal's chemical shift will be characteristic of a geminal difluoroalkyl group. The multiplicity of this signal will be a triplet of triplets, arising from coupling to the adjacent methylene protons (-CH₂-) and the geminal proton (-CHF₂). The magnitude of the fluorine-proton coupling constants provides further structural confirmation.

While one-dimensional NMR provides valuable information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would allow for the tracing of the proton connectivity within the butyl chain and confirming the coupling relationships between the different methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is instrumental in assigning the carbon signals by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying connectivity across quaternary carbons (which have no attached protons) and for confirming the link between the difluorobutyl chain and the phthalimide nitrogen. For instance, a correlation between the N-CH₂ protons and the carbonyl carbons of the phthalimide would definitively establish the point of attachment.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition and thus the molecular formula of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern can be generated. Expected fragmentation pathways for this compound could include the loss of the difluorobutyl side chain or fragmentation within the phthalimide ring system. Analysis of these fragment ions provides valuable confirmation of the proposed structure.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 240.08 |

Note: Predicted m/z values are for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C12H11F2NO2.

This technique distinguishes the target compound from other potential molecules with the same nominal mass by measuring the exact mass to several decimal places. The experimentally determined mass is compared against the theoretical mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), validates the assigned molecular formula. For instance, the calculated monoisotopic mass of this compound is 239.07578492 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this confirms the identity of the compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H11F2NO2 |

| Theoretical Exact Mass (Monoisotopic) | 239.07578 Da |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. acgpubs.orgnih.gov The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks are associated with the phthalimide moiety. Strong absorption bands are typically observed in the range of 1780–1700 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the two imide carbonyl (C=O) groups. nih.gov The aromatic ring of the isoindoline (B1297411) system gives rise to C=C stretching vibrations around 1600-1450 cm⁻¹ and C-H stretching just above 3000 cm⁻¹. The difluorobutyl chain is identified by aliphatic C-H stretching vibrations typically found between 2960-2850 cm⁻¹ and, crucially, by strong C-F stretching absorptions, which are expected in the 1100-1000 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1780-1750 | C=O Asymmetric Stretch | Imide |

| ~1720-1700 | C=O Symmetric Stretch | Imide |

| ~1610-1450 | C=C Stretch | Aromatic Ring |

| ~1400-1350 | C-N Stretch | Imide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is dominated by the electronic transitions within the conjugated phthalimide ring system. acgpubs.org

The aromatic isoindoline-1,3-dione core contains a delocalized π-electron system. acgpubs.org This leads to characteristic π → π* transitions when the molecule is irradiated with UV light. Typically, N-substituted phthalimides exhibit strong absorption bands in the ultraviolet region, often below 300 nm. The position and intensity of these absorptions (λmax) are indicative of the extent of conjugation. The difluorobutyl substituent, being a saturated alkyl chain, does not participate in the conjugation and therefore has a minimal effect on the position of the main absorption bands compared to other N-alkyl phthalimides.

Table 3: Expected UV-Vis Spectroscopic Data for this compound in a Non-polar Solvent

| Transition Type | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~220 | Benzene Ring |

| π → π* | ~240 | Benzene Ring |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione, provides valuable insights into its expected solid-state structure. nih.gov The isoindole ring system is anticipated to be essentially planar. nih.gov The difluorobutyl side chain would adopt a specific torsion angle relative to this plane. X-ray analysis would precisely determine this angle, as well as the intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that govern the crystal packing. nih.gov

Table 4: Representative Crystal Data for a Related N-Substituted Isoindoline-1,3-dione

| Parameter | Example Value (for C10H6F3NO2) nih.gov |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.047 |

| b (Å) | 9.537 |

| c (Å) | 19.051 |

| β (°) | 95.20 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for its subsequent purification.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound from phthalic anhydride (B1165640) and 4,4-difluorobutan-1-amine, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane.

The starting materials and the final product will have different polarities and thus different retention factors (Rf values). The product, being less polar than the amine but more polar than pure hexane, will travel a specific distance up the plate. By comparing the spots from the reaction mixture over time to reference spots of the starting materials, a chemist can visually track the consumption of reactants and the formation of the desired product, allowing for the determination of the reaction's endpoint. mdpi.com

Following the completion of the reaction, column chromatography is the standard method for isolating and purifying this compound from any unreacted starting materials or byproducts. acgpubs.org This technique works on the same principles as TLC but on a preparative scale.

The crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. A solvent or solvent mixture (mobile phase), often similar to the one used for TLC analysis (e.g., a gradient of ethyl acetate in hexane), is then passed through the column. acgpubs.org The components of the mixture separate based on their differential adsorption to the silica gel. The desired product, this compound, is collected in fractions as it elutes from the column, yielding a purified sample for further analysis and use.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities, providing a fundamental confirmation of a compound's empirical formula. This analytical method quantitatively determines the percentage composition of elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the proposed molecular formula. A close agreement between the experimental and theoretical data, typically within a margin of ±0.4%, serves as a critical indicator of the sample's purity and corroborates its proposed atomic composition.

For a compound to be considered pure, the experimentally measured percentages of its constituent elements must align closely with the values calculated from its molecular formula. This verification is crucial as it underpins the entire structural analysis; if the elemental composition is incorrect, any subsequent spectroscopic interpretations would be based on a false premise.

The theoretical elemental composition of this compound, which possesses the molecular formula C₁₂H₁₁F₂NO₂, has been calculated. These calculations are based on the atomic weights of the constituent elements and the total molecular weight of the compound (239.22 g/mol ). The expected weight percentages for Carbon, Hydrogen, and Nitrogen are presented in the table below. In a research setting, these values would be compared against those obtained from instrumental analysis, typically using a CHN analyzer where the sample is combusted and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured.

Table 1: Theoretical vs. Experimental Elemental Analysis of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 60.26% | Data not available in cited sources |

| Hydrogen (H) | 4.64% | Data not available in cited sources |

Exploration of 2 4,4 Difluorobutyl Isoindoline 1,3 Dione As a Synthetic Intermediate and Functional Scaffold in Non Clinical Applications

2-(4,4-Difluorobutyl)isoindoline-1,3-dione as a Versatile Synthetic Intermediate

The isoindoline-1,3-dione moiety is a cornerstone in synthetic chemistry, primarily due to its stability and the reactivity of the groups attached to it. The presence of the 4,4-difluorobutyl group on the nitrogen atom introduces specific functionalities that can be leveraged for creating more complex molecular architectures.

Preparation of Advanced Organic Molecules via Further Derivatization

N-substituted isoindoline-1,3-diones are routinely prepared through the condensation of phthalic anhydride (B1165640) with a primary amine. In the case of the title compound, this would involve the reaction of phthalic anhydride with 4,4-difluorobutan-1-amine. This straightforward synthesis makes the scaffold readily accessible.

Once formed, this compound can serve as a precursor for a variety of advanced organic molecules. The phthalimide (B116566) group itself can be considered a protecting group for the primary amine, which can be liberated under specific conditions (e.g., using hydrazine (B178648) in the Gabriel synthesis). However, in the context of materials science, the entire molecule often serves as a single functional unit.

Derivatization can occur at several positions:

The Butyl Chain: The difluoro group at the 4-position offers a site for potential chemical modification, although the high strength of the C-F bond makes direct substitution challenging. More commonly, the alkyl chain acts as a flexible spacer, influencing the solubility and spatial orientation of the molecule in larger assemblies.

The Aromatic Ring: The benzene (B151609) ring of the isoindoline-1,3-dione core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halo, or alkyl groups). These modifications can significantly alter the electronic properties of the molecule.

The true versatility of N-substituted isoindoline-1,3-diones lies in their use as building blocks. researchgate.netmdpi.com The imide nitrogen allows for the introduction of diverse pharmacophores and functional groups, making these compounds key intermediates in multi-step syntheses. mdpi.comnih.gov

Role in Complex Molecule Synthesis Pathways

In the synthesis of complex molecules, the isoindoline-1,3-dione moiety can be introduced to impart specific properties or to act as a directing group. The stability of the phthalimide ring system makes it robust enough to withstand various reaction conditions, a critical feature in multi-step synthetic pathways. mdpi.com For instance, derivatives of isoindoline-1,3-dione are used in the preparation of heterocyclic systems and as precursors for pigments, dyes, and photoactive materials. researchgate.net The 4,4-difluorobutyl substituent would add a fluorinated alkyl tail, a feature known to enhance thermal stability and modify intermolecular interactions in the resulting complex molecules.

Applications in Materials Science and Engineering

The electronic structure of the isoindoline-1,3-dione core, characterized by a delocalized π-electron system, makes it an attractive candidate for applications in materials science, particularly in optics and electronics. acgpubs.org

Optical Properties of Isoindoline-1,3-dione Compounds

Isoindoline-1,3-dione derivatives are known to possess interesting optical properties. acgpubs.orgacgpubs.org Their UV-Vis absorption spectra are typically characterized by strong absorptions in the near-ultraviolet region. acgpubs.org The specific absorption and emission characteristics are highly dependent on the nature of the substituent on the nitrogen atom and any functional groups on the aromatic ring. nih.gov

Compounds within this class are considered promising candidates for nonlinear optical (NLO) materials due to the presence of delocalized π-electrons across the molecule. acgpubs.orgresearchgate.net NLO materials are crucial for technologies like optical data storage and telecommunications. The introduction of fluorine atoms, as in this compound, can further enhance these properties. Fluorination is a known strategy to lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels in organic materials. rsc.org This tuning of the electronic energy levels can impact the optical band gap and refractive index of the material.

Table 1: Representative Optical Properties of N-Substituted Isoindoline-1,3-dione Derivatives Note: Data is for representative N-substituted isoindoline-1,3-dione derivatives, not specifically for this compound, as specific data for this compound is not available in the cited literature. The data is intended to illustrate the general optical characteristics of this class of compounds.

| Property | Typical Value Range | Source |

| Absorption Maxima (λmax) | 229 - 231 nm | acgpubs.org |

| Optical Band Gap (Eg) | 4.366 - 4.662 eV | acgpubs.org |

| Refractive Index (n) | 1.942 - 2.512 | acgpubs.orgresearchgate.net |

Potential in Optoelectronic Devices and Photopolymerization

The favorable electronic and optical properties of isoindoline-1,3-dione derivatives make them suitable for use in optoelectronic devices. Their inherent charge-carrying capabilities and light-emitting properties have led to their investigation as emitters in Organic Light-Emitting Diodes (OLEDs). doaj.orgmdpi.com The introduction of fluorine atoms can improve device performance by facilitating easier electron injection and enhancing the material's resistance to oxidative degradation. rsc.org

Furthermore, certain dye structures containing related dione (B5365651) functionalities have been successfully used as photoinitiators in photopolymerization processes, which are essential for applications like 3D printing and coatings. These systems work by absorbing light and initiating a chemical reaction that leads to the formation of a polymer. The broad absorption characteristics of the isoindoline-1,3-dione core could potentially be harnessed for such applications.

Role in Polymer Chemistry and Advanced Functional Materials Development

The isoindoline-1,3-dione moiety can be incorporated into polymer structures to create advanced functional materials. This can be achieved either by creating polymers where the isoindoline-1,3-dione is part of the polymer backbone or as a pendant group attached to the main chain.

Phthalimide-containing polymers are being explored for their redox-active properties, with potential applications in all-organic batteries. acs.org In such systems, the isoindoline-1,3-dione unit can reversibly accept and donate electrons, allowing the material to store and release energy. The nature of the N-substituent, such as the 4,4-difluorobutyl group, would play a critical role in determining the polymer's physical properties, including its solubility, processability, and solid-state morphology. acs.org The presence of fluorine can enhance the thermal stability and chemical resistance of the resulting polymer, which are desirable characteristics for durable electronic materials. google.com Additionally, the flexible butyl chain could act as an internal plasticizer, influencing the mechanical properties of the polymer. The use of isoindoline-1,3-diones as additives in polymer formulations is also a known application area. researchgate.net

Design and Synthesis of Molecular Scaffolds for Chemical Probe Development

The isoindoline-1,3-dione scaffold is a cornerstone in the synthesis of complex molecules, including chemical probes designed to investigate biological systems. The synthesis of N-substituted isoindoline-1,3-diones is typically straightforward, often involving the Gabriel synthesis or related methods. wikipedia.orgbyjus.com These methods generally involve the N-alkylation of phthalimide, or its potassium salt, with a suitable alkyl halide.

For the synthesis of this compound, a plausible route would involve the reaction of potassium phthalimide with a 4,4-difluorobutyl halide, such as 1-bromo-4,4-difluorobutane or 1-iodo-4,4-difluorobutane. This nucleophilic substitution reaction provides a reliable method for introducing the difluorobutyl moiety onto the nitrogen atom of the phthalimide.

Table 1: Illustrative Synthetic Pathway for this compound

| Step | Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 1 | Phthalimide | Potassium Hydroxide (B78521) | Acid-Base Reaction | Potassium Phthalimide |

| 2 | Potassium Phthalimide | 1-Bromo-4,4-difluorobutane | Nucleophilic Substitution | This compound |

The 4,4-difluorobutyl group can serve multiple functions in a chemical probe. The geminal difluoro group is a bioisostere for a carbonyl group or other polar functionalities and can influence the molecule's conformation and metabolic stability. Furthermore, the alkyl chain provides a linker to which other functionalities, such as reporter tags (fluorophores, biotin) or reactive groups for target engagement, can be attached. For instance, the terminal end of the butyl chain could be further functionalized prior to or after attachment to the isoindoline-1,3-dione. The phthalimide group itself can act as a protected primary amine, which can be deprotected under specific conditions, such as hydrazinolysis, to reveal a primary amine for subsequent conjugation. wikipedia.org

Exploration in Organic Electronics and Nonlinear Optics (NLO)

The delocalized π-electron system of the isoindoline-1,3-dione core makes it an attractive candidate for applications in organic electronics and nonlinear optics. acgpubs.org These properties are intrinsic to the phthalimide structure and can be modulated by the nature of the substituent on the nitrogen atom.

In the context of organic electronics, materials with well-defined electron-donating and electron-accepting properties are essential for the construction of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The isoindoline-1,3-dione moiety is known to be an effective electron acceptor due to the presence of the two electron-withdrawing carbonyl groups conjugated with the benzene ring. researchgate.net This inherent electron-deficient nature facilitates the transport of electrons, a crucial property for n-type semiconductor materials.

The introduction of a 4,4-difluorobutyl substituent is expected to enhance the electron-accepting properties of the isoindoline-1,3-dione core. The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect can lower the energy levels of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO level is generally desirable for electron-acceptor materials as it can improve charge transfer from a donor molecule and enhance the stability of the material to ambient conditions.

Table 2: Predicted Electronic Properties of this compound in Comparison to a Non-Fluorinated Analogue

| Compound | Key Substituent Feature | Expected Effect on LUMO Level | Potential Application |

| 2-Butylisoindoline-1,3-dione | Alkyl group (electron-donating) | Baseline | Electron-acceptor |

| This compound | Geminal difluoro group (electron-withdrawing) | Lowered | Enhanced electron-acceptor |

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data published on the compound This compound to generate the detailed article as requested in the provided outline.

The existing literature focuses broadly on the synthesis and applications of the isoindoline-1,3-dione (phthalimide) class of compounds, but does not provide specific details regarding:

Emerging Synthetic Methodologies: There is no specific information on the chemo-, regio-, or stereoselective functionalization of the 4,4-difluorobutyl chain attached to the isoindoline-1,3-dione core.

Mechanistic Understanding and Catalysis: While general catalytic methods for the synthesis of phthalimides are known, there are no dedicated studies on novel catalytic systems or reaction networks specifically for this compound.

Novel Applications in Advanced Materials: There is no published research detailing the use or potential of this compound in the development of advanced materials or in specific chemical technologies.

While this compound is available commercially as a chemical intermediate, it appears to be a novel structure for which detailed academic or industrial research studies have not yet been made public. Therefore, writing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible at this time. Any attempt to do so would be speculative and would not be based on verifiable research findings.

Future Research Directions and Perspectives in 2 4,4 Difluorobutyl Isoindoline 1,3 Dione Chemistry

Novel Applications in Advanced Materials and Chemical Technologies

Integration into Supramolecular Architectures

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The planar and aromatic nature of the isoindoline-1,3-dione core makes it an ideal candidate for incorporation into such architectures. Future research could explore the use of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione as a building block for materials with novel properties.

Key intermolecular forces that could be exploited include:

π-π Stacking: The electron-rich aromatic phthalimide (B116566) ring can stack with other aromatic systems, leading to the formation of ordered columnar or layered structures.

Hydrogen Bonding: The carbonyl groups of the imide function can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar imide group contributes to the molecule's dipole moment, enabling electrostatic interactions.

Fluorine-Specific Interactions: The difluorobutyl group can participate in organofluorine interactions, such as C-F···H-C hydrogen bonds or interactions with aromatic rings, providing an additional level of control over the self-assembly process.

By strategically modifying the isoindoline-1,3-dione scaffold, researchers could design and synthesize molecules that self-assemble into liquid crystals, gels, or porous organic frameworks with applications in electronics, catalysis, or gas storage.

Application in Sensing and Imaging Technologies

The development of molecular probes for sensing and imaging is a significant area of chemical research. Isoindoline-1,3-dione derivatives have shown promise in this domain, particularly due to their optical properties and ability to be functionalized for specific targets. acgpubs.orgresearchgate.net

One notable application is in Positron Emission Tomography (PET) imaging. Researchers have developed [¹⁸F]-labeled isoindoline-1,3-dione derivatives as potential PET imaging agents for the detection of beta-amyloid fibrils, which are associated with Alzheimer's disease. nih.gov The core structure serves as a scaffold that can be radiolabeled and targeted to specific biological molecules. Following this precedent, this compound could be explored as a precursor for ¹⁸F-labeled PET tracers, where one of the stable fluorine atoms is replaced with the radioactive isotope.

Furthermore, the isoindoline-1,3-dione moiety can be incorporated into fluorescent probes. The electronic properties of the phthalimide system can be tuned by adding substituent groups, leading to compounds that exhibit changes in their fluorescence upon binding to specific ions or molecules. This could lead to the development of chemosensors for environmental monitoring or medical diagnostics.

Computational Design and Predictive Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of new molecules and the prediction of their properties before synthesis. For the isoindoline-1,3-dione family, these methods accelerate the discovery of new compounds with desired functions.

De Novo Design of Isoindoline-1,3-dione-based Scaffolds

The isoindoline-1,3-dione ring system is considered a "privileged scaffold" in medicinal chemistry because it can bind to multiple biological targets by presenting functional groups in specific spatial orientations. mdpi.comnih.gov De novo design involves using computational algorithms to build novel molecular structures from the ground up, optimized for a specific purpose.

Starting with the this compound core, computational methods can be used to:

Explore Chemical Space: Generate vast virtual libraries of derivatives by adding different functional groups to the aromatic ring or modifying the butyl side chain.

Predict Binding Affinity: Use molecular docking simulations to predict how these virtual compounds will bind to the active site of a target protein, such as an enzyme or receptor. nih.govresearchgate.net This helps prioritize which compounds are most likely to be active and warrant synthesis.

Optimize Pharmacokinetic Properties: Predict properties related to absorption, distribution, metabolism, and excretion (ADME) to design drug candidates with better bioavailability and fewer side effects. researchgate.net

Table 1: Potential Applications of De Novo Designed Isoindoline-1,3-dione Derivatives

| Target Class | Therapeutic Area | Design Strategy |

|---|---|---|

| Cholinesterases | Alzheimer's Disease | Design molecules to interact with catalytic and peripheral active sites of the enzyme. nih.govmdpi.com |

| Cyclooxygenase (COX) | Anti-inflammatory | Incorporate moieties that selectively bind to the COX-2 enzyme. nih.gov |

| Kinases | Oncology | Develop inhibitors that target the ATP-binding site of specific cancer-related kinases. |

This table is interactive. Click on the headers to sort.

Machine Learning Approaches in Reaction Prediction and Property Forecasting

Machine learning (ML) is revolutionizing chemistry by enabling the analysis of large datasets to identify patterns and make predictions. beilstein-journals.org These approaches can be applied to both the synthesis and the functional properties of isoindoline-1,3-dione derivatives. rjptonline.org

Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the most likely products, yields, or optimal reaction conditions for a given set of reactants. beilstein-journals.org For the synthesis of a molecule like this compound and its derivatives, ML could:

Suggest the most efficient synthetic routes. researchgate.net

Predict the yield of a specific reaction step under various conditions (e.g., temperature, solvent, catalyst).

Identify potential side products, aiding in purification planning.

Property Forecasting: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate molecular structure with biological activity or physical properties. By training a model on a set of known isoindoline-1,3-dione compounds with measured activities, it becomes possible to forecast the properties of new, unsynthesized derivatives. researchgate.net

Table 2: Machine Learning Applications in Isoindoline-1,3-dione Chemistry

| ML Application | Description | Potential Impact |

|---|---|---|

| Yield Prediction | Forecasts the percentage yield of a synthetic reaction. | Reduces experimental trial-and-error, saving time and resources. rjptonline.org |